molecular formula C5H5N5S B12348090 6-Amino-6,9-dihydropurine-8-thione

6-Amino-6,9-dihydropurine-8-thione

Cat. No.: B12348090
M. Wt: 167.19 g/mol
InChI Key: ZKYFGQVXWDMOIN-UHFFFAOYSA-N
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Description

6-Amino-6,9-dihydropurine-8-thione is a purine derivative with a unique structure that includes an amino group at the 6th position and a thione group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-6,9-dihydropurine-8-thione typically involves the reaction of 6-amino-7-acetylpurine with an alkali under controlled conditions. The reaction is carried out at a temperature range of 80°C to 100°C for 2 to 6 hours, followed by de-coloration using activated carbon. The solution is then filtered, neutralized with hydrochloric acid, and cooled to precipitate the product .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high purity and yield. The use of continuous reactors and advanced filtration techniques helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Amino-6,9-dihydropurine-8-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions often involve halogenating agents or alkylating agents under basic conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-6,9-dihydropurine-8-thione has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by incorporating into DNA and RNA, thereby interfering with nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP). This metabolite inhibits purine biosynthesis and nucleotide interconversions, leading to cytotoxic effects .

Comparison with Similar Compounds

6-Amino-6,9-dihydropurine-8-thione is similar to other purine derivatives such as:

The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

IUPAC Name

6-amino-6,9-dihydropurine-8-thione

InChI

InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1,3H,6H2,(H,7,8,10,11)

InChI Key

ZKYFGQVXWDMOIN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(C2=NC(=S)NC2=N1)N

Origin of Product

United States

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